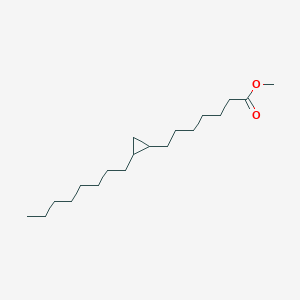

Methyl 7-(2-octylcyclopropyl)heptanoate

Description

Methyl 7-(2-octylcyclopropyl)heptanoate is a branched-chain ester featuring a cyclopropane ring substituted with an octyl group at the 2-position of the heptanoate backbone. The cyclopropane moiety introduces steric hindrance and conformational constraints, which may influence reactivity, solubility, and biological interactions.

Properties

CAS No. |

64501-02-6 |

|---|---|

Molecular Formula |

C19H36O2 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

methyl 7-(2-octylcyclopropyl)heptanoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-10-13-17-16-18(17)14-11-8-9-12-15-19(20)21-2/h17-18H,3-16H2,1-2H3 |

InChI Key |

LYLDBNFUPQGLCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1CC1CCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2-octylcyclopropyl)heptanoate typically involves the esterification of 7-(2-octylcyclopropyl)heptanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-octylcyclopropyl)heptanoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products Formed

Oxidation: 7-(2-octylcyclopropyl)heptanoic acid.

Reduction: 7-(2-octylcyclopropyl)heptanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 7-(2-octylcyclopropyl)heptanoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving lipid metabolism and membrane dynamics due to its structural similarity to natural fatty acids.

Industry: Used in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of Methyl 7-(2-octylcyclopropyl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological pathways. The cyclopropyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Methyl Heptanoate (CAS RN: 106-73-0)

- Structure : Linear ester without cyclopropane.

- Properties : Boiling point (223°C), melting point (-7.5°C), and density (0.919 g/cm³ at 20°C) are well-documented .

- Comparison: The absence of a cyclopropane ring in methyl heptanoate results in lower molecular weight (144.21 g/mol vs. ~310 g/mol estimated for the target compound) and higher volatility. Methyl 7-(2-octylcyclopropyl)heptanoate’s branched structure likely reduces water solubility but enhances lipid solubility, making it more suitable for applications requiring membrane permeability (e.g., drug delivery) .

(b) Cyclopropane-Containing Amines (e.g., N,N-Dimethyl-1-[(1S,2R)-2-Octylcyclopropyl]Nonadecan-10-Amine)

- Structure : Amines with similar 2-octylcyclopropyl substituents but differing headgroups.

- Properties: These compounds are studied for their lipid-like behavior, often used in cationic lipid nanoparticles for gene delivery .

- Comparison: The ester group in this compound confers hydrolytic instability compared to the more stable amine derivatives.

(c) Methyl Epoxy Hydroxyheptanoate Derivatives

- Structure : Contains an epoxy group instead of cyclopropane.

- Properties : Epoxy rings are highly reactive, enabling cross-linking or polymerization.

- Comparison: Cyclopropane rings in this compound offer greater thermal and chemical stability than epoxy groups, which are prone to ring-opening reactions under acidic/basic conditions .

Physicochemical Properties (Inferred Data)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.